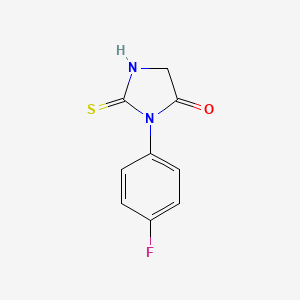

3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one, also known as FIT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FIT is a heterocyclic compound that contains a thioxo group and an imidazolidinone ring. The compound has been found to have various applications in the field of drug discovery, including as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

3-Phenyl-2-thioxoimidazolidin-4-one derivatives, closely related to 3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one, have been studied for their potential as anticancer agents. These compounds have been synthesized and characterized, with molecular docking studies predicting their binding interactions with the Estrogen Receptor (3ERT). They are also evaluated for their ADME properties to identify lead compounds for further in vitro and in vivo anticancer activities (Vanitha et al., 2021).

Chemopreventive Effects

A bis heterocyclic compound closely related to 3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one showed inhibitory effects on 7,12-dimethylbenz[a]anthracene (DMBA) induced buccal pouch carcinogenesis in Syrian male hamsters. This compound demonstrated potential chemopreventive effects by modulating lipid peroxidation, antioxidants, and detoxification systems (Thanusu et al., 2010).

Inhibitory Activities on Cytolytic Protein Perforin

Studies on a series of novel 5-arylidene-2-thioxoimidazolidin-4-ones, structurally similar to 3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one, have shown they can act as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds were explored for their potential to inhibit the lytic activity of both isolated perforin protein and perforin delivered in situ by natural killer cells (Spicer et al., 2013).

Enzyme Inhibitory Kinetics

A library of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones, structurally related to 3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one, was synthesized and tested for their potential to inhibit the activity of enzymes α-glucosidase and α-amylase. These derivatives showed significant enzyme inhibitory activity, suggesting their potential application in therapeutic areas (Qamar et al., 2018).

Antioxidant Properties

A study evaluated the antioxidant activity of 2-Thioxo Imidazolidin-4-Ones, including derivatives similar to 3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one, in male rats exposed to oxidative stress. The study highlighted the potential of these compounds in reducing oxidative stress and improving antioxidant markers in vivo (Ja et al., 2022).

Antifungal and Antibacterial Activities

2-Thioxoimidazolidin-4-one derivatives have been synthesized and tested for their antifungal and antibacterial activities. Some of these compounds exhibited promising antifungal activity, suggesting their potential use in antimicrobial therapies (Vengurlekar et al., 2013).

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWHJJRQOXPNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2827732.png)

![(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2827733.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2827736.png)

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2827743.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)